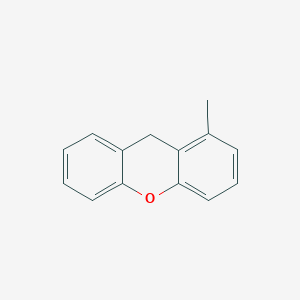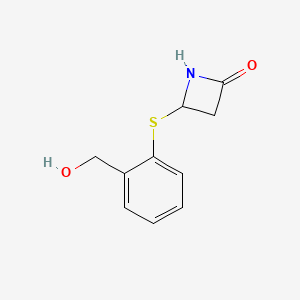![molecular formula C12H21NO3S B14448668 tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate CAS No. 73236-85-8](/img/structure/B14448668.png)
tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate: is a chemical compound with a unique structure that makes it valuable in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate typically involves the reaction of tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate with specific reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparación Con Compuestos Similares
- tert-Butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate
- tert-Butylthiol
- tert-Butyl alcohol
- tert-Butyl methyl ether
Comparison: tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate stands out due to its unique structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
73236-85-8 |
|---|---|
Fórmula molecular |
C12H21NO3S |
Peso molecular |
259.37 g/mol |
Nombre IUPAC |
tert-butyl 2-(acetylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3S/c1-9(14)17-8-10-6-5-7-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 |
Clave InChI |
NGXUUBLQERVXAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCC1CCCN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


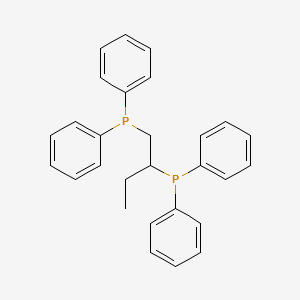

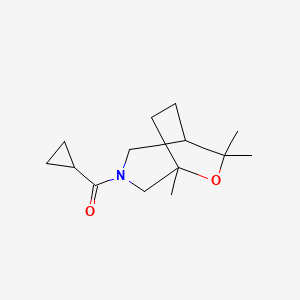
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)
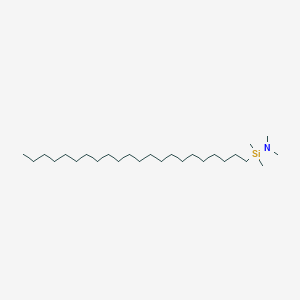
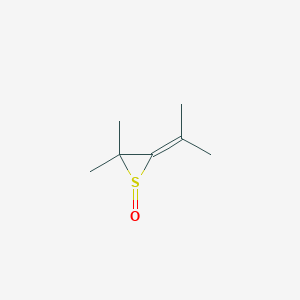
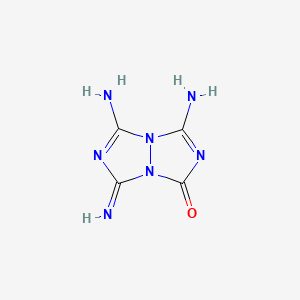
![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)
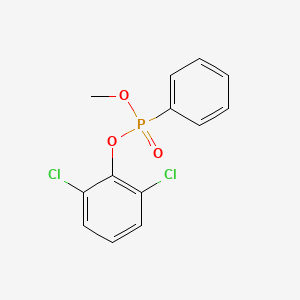
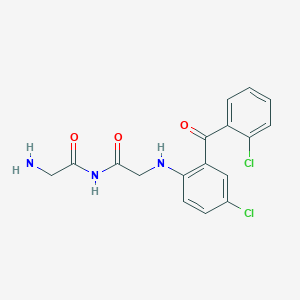
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)
